molecular formula C16H18N2O2S2 B2996299 2-(3-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 886914-40-5

2-(3-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No. B2996299
CAS RN: 886914-40-5
M. Wt: 334.45
InChI Key: IIYSBKPZZNIEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis are often used to determine the structure of a compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties are typically determined through laboratory testing .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Research on carboxylate-assisted ethylamide metal–organic frameworks (MOFs) illustrates the potential of thiophene derivatives in constructing novel materials with unique properties. Such frameworks exhibit unprecedented topology and solvent-accessible voids, offering applications in gas storage, catalysis, and luminescence properties (Sun et al., 2012).

Organic Synthesis and Functionalization

Thiophene derivatives have been utilized in organic synthesis and selective functionalization. For example, the selective esterification of ethylenedioxythiophene with tetrathiafulvalene showcases the reactivity of thiophene derivatives towards forming compounds with potential electronic and photovoltaic applications (Zhang et al., 2014).

Antimicrobial and Docking Studies

Thiophene carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. Docking studies reveal their potential as therapeutic agents by targeting specific biological receptors, indicating their use in drug discovery and development (Talupur et al., 2021).

Biologically Active Compounds

The synthesis of thiophene-3-carboxamide derivatives has led to the discovery of compounds with antibacterial and antifungal activities. These findings highlight the potential of thiophene derivatives in developing new antibiotics and antimicrobial agents (Vasu et al., 2003).

Photophysical and Electrochemical Properties

Thiophene derivatives are explored for their photophysical and electrochemical properties, indicating their application in developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The modification of thiophene structures can lead to materials with tailored properties for specific applications (Nakayama et al., 1998).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Safety data sheets (SDS) provide information on the potential health effects, physical and chemical hazards, safe handling practices, and emergency procedures for a compound .

properties

IUPAC Name

2-[(3-ethylsulfanylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-4-21-12-7-5-6-11(8-12)15(20)18-16-13(14(17)19)9(2)10(3)22-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYSBKPZZNIEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.